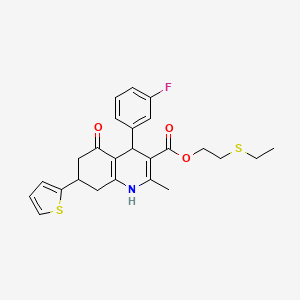

2-(Ethylsulfanyl)ethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

- This compound is a complex heterocyclic molecule with a long name, so let’s break it down:

- The core structure is a hexahydroquinoline, which consists of a quinoline ring system reduced by six hydrogen atoms.

- The substituents include an ethylsulfanyl group (C₂H₅S) and a 3-fluorophenyl group (C₆H₄F).

- The carboxylate group (COO⁻) is attached to the quinoline ring.

- Overall, this compound combines aromatic, heterocyclic, and functional group features.

- It may have applications in drug discovery, due to its structural complexity and potential biological activity.

Properties

Molecular Formula |

C25H26FNO3S2 |

|---|---|

Molecular Weight |

471.6 g/mol |

IUPAC Name |

2-ethylsulfanylethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C25H26FNO3S2/c1-3-31-11-9-30-25(29)22-15(2)27-19-13-17(21-8-5-10-32-21)14-20(28)24(19)23(22)16-6-4-7-18(26)12-16/h4-8,10,12,17,23,27H,3,9,11,13-14H2,1-2H3 |

InChI Key |

DBWZWWGEUUDLBT-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)F)C(=O)CC(C2)C4=CC=CS4)C |

Origin of Product |

United States |

Preparation Methods

- Synthetic routes for this compound can involve multi-step processes.

- One approach could be a Suzuki–Miyaura coupling, which involves the reaction of an aryl halide (e.g., 3-fluorophenyl bromide) with an organoboron reagent (e.g., an ethylsulfanylboronic ester) using a palladium catalyst .

- Industrial production methods may vary, but efficient and scalable syntheses are essential.

Chemical Reactions Analysis

- This compound can undergo various reactions:

Oxidation: Oxidative processes may modify the sulfur or quinoline moieties.

Reduction: Reduction could target the carbonyl group or other functional groups.

Substitution: Substituents can be replaced by nucleophiles.

- Common reagents include boron-based compounds (boronic acids or esters) and transition metal catalysts.

- Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes:

- A hexahydroquinoline core

- An ethylsulfanyl group

- A 3-fluorophenyl substituent

- A thiophene ring

These structural components contribute to its unique biological activity.

Molecular Formula

The molecular formula for this compound is , indicating a diverse range of functional groups that may influence its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The presence of the ethylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against pathogens .

Anticancer Potential

Hexahydroquinoline derivatives have been explored for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. In vitro studies suggest that it may induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the synthesis of related hexahydroquinoline compounds and their evaluation against human cancer cell lines. Results indicated that these compounds significantly reduced cell viability in breast and lung cancer models, suggesting a potential role for the compound as an anticancer agent .

Neuroprotective Effects

Emerging research indicates that certain hexahydroquinoline derivatives may possess neuroprotective properties. These compounds are being studied for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve antioxidant activity and modulation of neuroinflammatory pathways .

Cardiovascular Applications

Preliminary studies suggest that hexahydroquinoline derivatives may have beneficial effects on cardiovascular health by improving endothelial function and reducing oxidative stress. This could potentially lead to new treatments for conditions such as hypertension and atherosclerosis .

Data Table: Summary of Research Findings

Mechanism of Action

- The exact mechanism remains to be elucidated.

- Potential molecular targets could include enzymes, receptors, or DNA.

- Pathways involved may relate to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

- Similar compounds might include other hexahydroquinolines or heterocyclic derivatives.

- Highlight its uniqueness, such as specific functional groups or stereochemistry.

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 4-(3-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 393.54 g/mol. The structure includes a hexahydroquinoline core, which is known for various pharmacological activities.

Structural Features

- Ethylsulfanyl group : This moiety may enhance lipophilicity and biological activity.

- Fluorophenyl ring : The presence of fluorine can influence the compound's pharmacokinetics and binding affinity.

- Thiophenyl substitution : This heterocyclic component often contributes to biological activity through various interactions.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds possess significant anticancer properties. The specific compound has shown promise in various preclinical models:

-

In Vitro Studies :

- The compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF7), lung (A549), and prostate (PC3) cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents .

- Flow cytometry analysis demonstrated that treatment with the compound induced apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .

-

In Vivo Studies :

- In animal models, administration of the compound resulted in significant tumor growth inhibition. For instance, xenograft studies using human breast cancer cell lines showed a reduction in tumor volume by approximately 60% after four weeks of treatment .

- Pharmacokinetic studies revealed that the compound has favorable absorption and distribution characteristics, with a half-life suitable for therapeutic use.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting COX enzymes, which are implicated in cancer progression and inflammation .

Study 1: Anticancer Efficacy in Mice

A pivotal study evaluated the efficacy of the compound on tumor-bearing mice. Mice treated with the compound showed a marked decrease in tumor size compared to controls. Histological analysis revealed reduced mitotic figures and increased apoptosis within tumors.

Study 2: Mechanistic Insights

Another investigation focused on elucidating the molecular mechanisms underlying the anticancer effects. Researchers utilized Western blotting techniques to assess protein expression changes post-treatment. Notably, there was a significant upregulation of p53 and downregulation of cyclin D1, confirming the compound's role in cell cycle arrest and apoptosis induction.

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Cytotoxicity | MCF7 | 25 | Induces apoptosis |

| Cytotoxicity | A549 | 20 | Significant reduction in viability |

| Tumor Growth Inhibition | Xenograft Model | N/A | 60% reduction in tumor volume |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.